

The Catalytic Activity of Human 15-Lipoxygenase-2: A Technical Guide

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Compound of Interest

Compound Name: *h15-LOX-2 inhibitor 1*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Human 15-lipoxygenase-2 (15-LOX-2), an enzyme primarily expressed in epithelial tissues, plays a crucial role in the metabolism of polyunsaturated fatty acids, converting them into bioactive lipid mediators. Its activity is implicated in a range of physiological and pathological processes, including inflammation, cancer, and atherosclerosis. This technical guide provides a comprehensive overview of the catalytic activity of 15-LOX-2, detailing its mechanism, substrate specificity, and kinetic parameters. Furthermore, it outlines key experimental protocols for assessing its activity and visualizes associated signaling pathways and experimental workflows, offering a vital resource for researchers and professionals in drug development.

Introduction to 15-Lipoxygenase-2 (15-LOX-2)

Human 15-lipoxygenase-2 (also known as ALOX15B) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs). Unlike its counterpart, 15-LOX-1, which is primarily found in reticulocytes and eosinophils, 15-LOX-2 is predominantly expressed in epithelial tissues such as the skin, cornea, prostate, and lung.^[1] The enzyme's activity leads to the formation of hydroperoxy fatty acids, which are precursors to a variety of signaling molecules.

The biological role of 15-LOX-2 is complex and appears to be context-dependent. In some cancers, such as prostate cancer, its expression is inversely correlated with tumor volume, suggesting a tumor-suppressive role.[1] Conversely, in other contexts, its activity has been linked to the progression of diseases like atherosclerosis, where it is highly expressed in macrophages within atherosclerotic plaques.[2][3] This dual role underscores the importance of understanding the precise regulation and catalytic activity of 15-LOX-2 for therapeutic development.

Catalytic Mechanism and Active Site

The catalytic activity of 15-LOX-2 involves the stereospecific abstraction of a hydrogen atom from a doubly allylic methylene group of a PUFA substrate, followed by the insertion of molecular oxygen. This reaction is dependent on a non-heme iron atom located in the active site, which cycles between the ferrous (Fe^{2+}) and ferric (Fe^{3+}) states.

The crystal structure of human 15-LOX-2 reveals a catalytic domain with a U-shaped substrate-binding cavity composed mainly of hydrophobic amino acids.[4] This cavity positions the fatty acid substrate for catalysis. Key residues within the active site are crucial for substrate binding and determining the enzyme's positional specificity. While sharing similarities with other lipoxygenases like 5-LOX, distinct differences in the active site of 15-LOX-2 can be exploited for the design of isoform-selective inhibitors.[2][3]

The catalytic cycle can be summarized as follows:

- **Activation:** The resting ferrous (Fe^{2+}) form of the enzyme is oxidized to the active ferric (Fe^{3+}) state by a hydroperoxide product.
- **Hydrogen Abstraction:** The active Fe^{3+} enzyme abstracts a hydrogen atom from the substrate (e.g., arachidonic acid), forming a substrate radical.
- **Oxygen Insertion:** Molecular oxygen inserts into the substrate radical, forming a peroxy radical.
- **Reduction and Product Release:** The peroxy radical is reduced by the Fe^{2+} at the active site, yielding a hydroperoxide product and regenerating the active Fe^{3+} enzyme.

Quantitative Data: Kinetic Parameters

The catalytic efficiency of 15-LOX-2 varies with different substrates. The following tables summarize the key kinetic parameters for human 15-LOX-2 with various polyunsaturated fatty acids.

Table 1: Michaelis-Menten Kinetic Parameters for Human 15-LOX-2 with Various Substrates

Substrate	k _{cat} (s ⁻¹)	K _m (μM)	k _{cat} /K _m (μM ⁻¹ s ⁻¹)	Reference
Arachidonic Acid (AA)	0.64 ± 0.02	-	0.16 ± 0.02	[5]
Arachidonic Acid (AA)	0.46 ± 0.09	1.74 ± 0.72	0.264 ± 0.121	[6]
Dihomo-γ-linolenic acid (DGLA)	0.31 ± 0.01	3.46 ± 0.27	0.0895 ± 0.0075	[6]
5-HETE	-	-	25% of AA	[5]
5-HPETE	-	-	31% of AA	[5]

Table 2: Temperature Dependence of Steady-State Kinetic Parameters for Human 15-LOX-2 with Arachidonic Acid

Temperature (°C)	k _{cat} (s ⁻¹)	k _{cat} /K _m (μM ⁻¹ s ⁻¹)	Reference
15	0.57 ± 0.01	0.05 ± 0.02	[7]
22	0.75 ± 0.02	0.15 ± 0.02	[7]
30	1.04 ± 0.07	0.46 ± 0.03	[7]
37	1.38 ± 0.08	0.75 ± 0.03	[7]

Table 3: Inhibitor Constants (K_i) for Selected 15-LOX-2 Inhibitors

Inhibitor	Inhibition Type	Ki (μM)	Reference
MLS000545091	Mixed-type	0.9 ± 0.4	[1]
MLS000536924	Competitive	2.5 ± 0.5	[1]
MLS000327069	Mixed-type	IC50: 0.34 ± 0.05	[8]
MLS000327186	Mixed-type	IC50: 0.53 ± 0.04	[8]
MLS000327206	Mixed-type	IC50: 0.87 ± 0.06	[8]
Nordihydroguaiaretic acid (NDGA)	Redox active	IC50: 11.0 ± 0.7	[1][9]
Flavanoid 27c	-	IC50: 8.3 ± 0.9	[1][9]

Experimental Protocols

Accurate measurement of 15-LOX-2 activity is fundamental for research and drug development. Below are detailed methodologies for commonly cited experiments.

UV-Vis Spectrophotometric Assay for 15-LOX-2 Activity

This assay is a standard method for determining lipoxygenase activity by monitoring the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

Materials:

- Purified human 15-LOX-2 enzyme
- Arachidonic acid (substrate)
- HEPES or Tris-HCl buffer (e.g., 25 mM HEPES, pH 7.5)
- Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing the buffer and the desired concentration of arachidonic acid.

- Equilibrate the cuvette to the desired temperature (e.g., 22°C).[7]
- Initiate the reaction by adding a small volume of purified 15-LOX-2 enzyme to the cuvette and mix immediately.
- Monitor the increase in absorbance at 234 nm over time.
- Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law ($\epsilon = 25,000 \text{ M}^{-1}\text{cm}^{-1}$ for the conjugated diene product).[8]

HPLC-Based Assay for Product Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is used to separate and identify the specific products of the 15-LOX-2 reaction, confirming its regiospecificity.

Materials:

- Reaction components as in the UV-Vis assay
- Dichloromethane or other organic solvent for extraction
- Solid-phase extraction (SPE) columns (e.g., C18)
- Reducing agent (e.g., triphenylphosphine)
- HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

- Perform the enzymatic reaction as described above.
- Stop the reaction by acidifying the mixture (e.g., to pH 4.0) and adding an organic solvent like dichloromethane to extract the lipid products.[10]
- Separate the organic phase and evaporate the solvent under a stream of nitrogen.[10]

- To analyze the stable alcohol derivatives, reduce the hydroperoxide products to their corresponding alcohols by adding a reducing agent.
- Resuspend the dried extract in a suitable solvent (e.g., methanol/water mixture).[10]
- Inject the sample into the HPLC system.
- Separate the products using a suitable mobile phase (e.g., a gradient of acetonitrile, water, and formic acid).[10]
- Detect the products by monitoring the absorbance at an appropriate wavelength (e.g., 235 nm for conjugated dienes) and compare their retention times to known standards of HETE isomers.

High-Throughput Screening (HTS) Assay

For the discovery of novel inhibitors, a high-throughput screening assay, such as the Xylenol Orange (XO) colorimetric method, can be employed.

Materials:

- 384-well microplates
- Xylenol Orange reagent
- Ferrous sulfate
- Substrate (e.g., arachidonic acid)
- Purified 15-LOX-2
- Compound library for screening

Procedure:

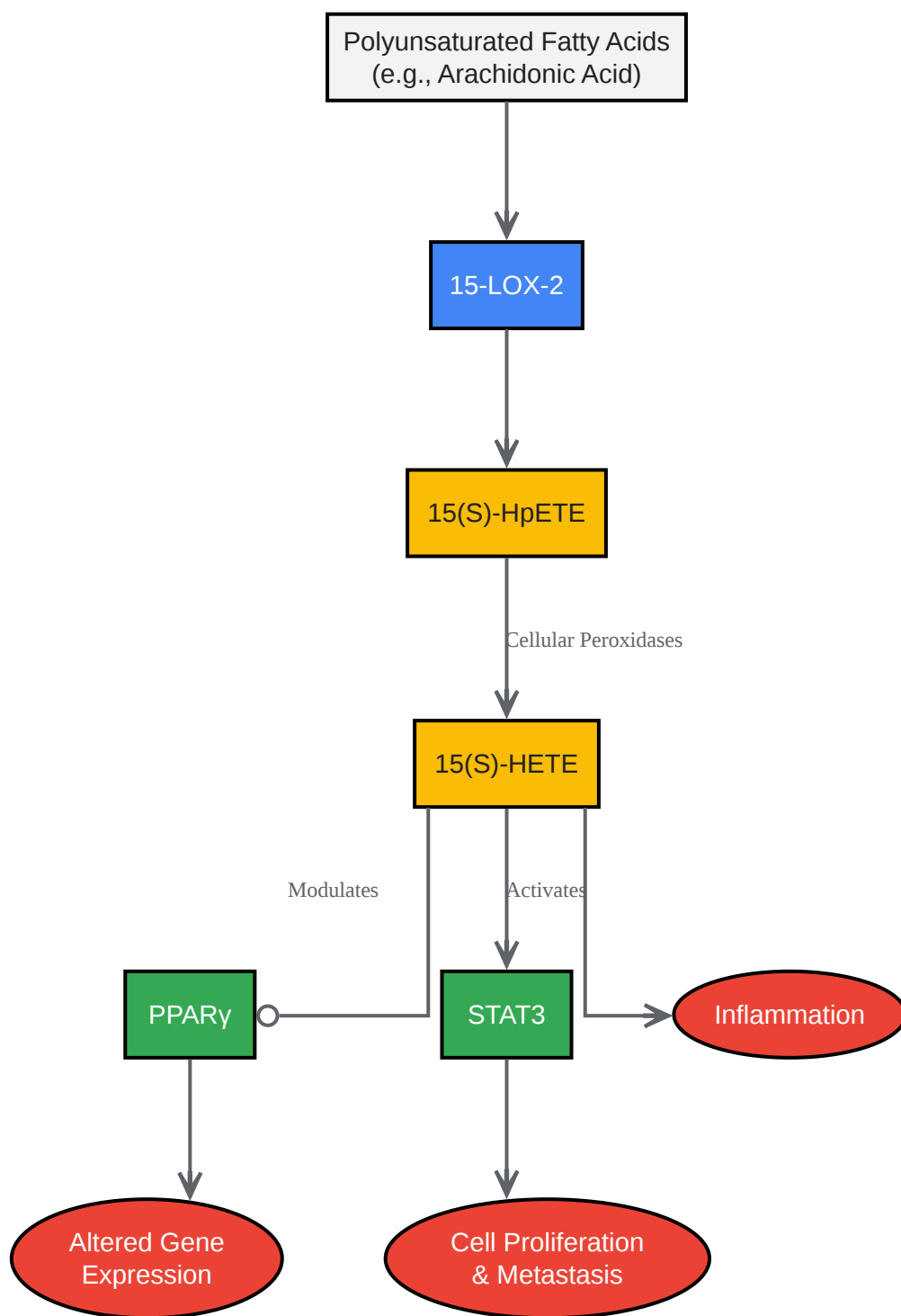
- The assay is based on the oxidation of Fe^{2+} to Fe^{3+} by the hydroperoxide product of the lipoxygenase reaction.

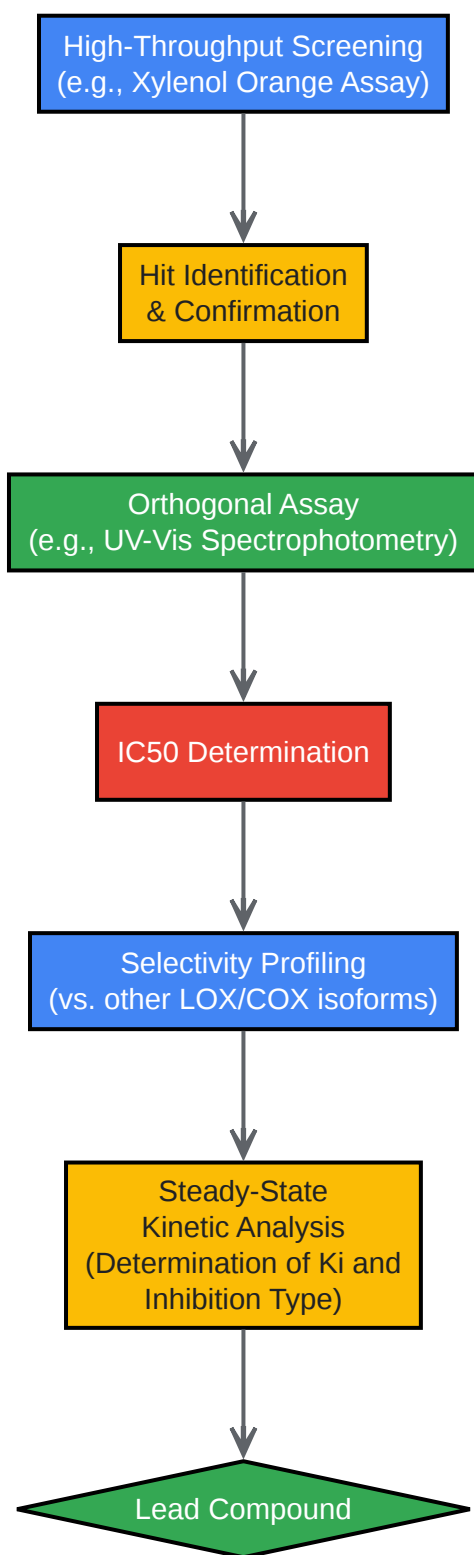
- The resulting Fe^{3+} forms a colored complex with Xylenol Orange, which can be measured spectrophotometrically.
- In each well of a microplate, add the assay buffer, enzyme, and a compound from the library.
- Initiate the reaction by adding the substrate.
- After a set incubation time, add the Xylenol Orange/ferrous sulfate reagent to stop the reaction and develop the color.
- Measure the absorbance at a wavelength between 560-600 nm.
- A decrease in absorbance compared to the control (no inhibitor) indicates potential inhibition of 15-LOX-2.

Visualizing Pathways and Workflows

Signaling Pathways Involving 15-LOX-2

15-LOX-2 and its products are involved in complex signaling cascades that can influence inflammation, cell proliferation, and apoptosis. The diagram below illustrates a simplified signaling pathway involving 15-LOX-2.





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